
6-azidohexanoic Acid
Overview
Description
6-Azidohexanoic acid is a six-carbon saturated fatty acid with an ω-terminal azide group. This compound is notable for its versatility in chemical synthesis, particularly in the field of click chemistry. The presence of the azide group allows for efficient conjugation with alkyne-containing compounds, making it a valuable building block in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-azidohexanoic acid typically involves the azidation of hexanoic acid derivatives. One common method is the conversion of 6-bromohexanoic acid to this compound using sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, given the potentially hazardous nature of azide compounds.
Chemical Reactions Analysis
Carboxylic Acid Reactions
The carboxylic acid group undergoes standard activation and coupling reactions to form stable derivatives:
Amide Bond Formation
6-Azidohexanoic acid reacts with primary amines in the presence of carbodiimide activators (e.g., EDC, DCC) to form amide bonds . This reaction is foundational for attaching azide-functionalized linkers to biomolecules like proteins or peptides.
Reaction Conditions | Example | Yield | Reference |
---|---|---|---|
EDC/DCC, pH 6–7, RT, 2–4 hrs | Conjugation with lysine residues | >90% |
Esterification
The carboxylic acid is converted to activated esters (e.g., NHS, Sulfo-NHS, STP esters) for improved aqueous reactivity . These esters react efficiently with amines under mild conditions (pH 7–9, RT):
Azide Group Reactions
The terminal azide participates in bioorthogonal click chemistry and related transformations:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide reacts with terminal alkynes in the presence of Cu(I) catalysts to form 1,4-disubstituted triazoles . This reaction is widely used for site-specific bioconjugation:
Reaction Partners | Catalyst System | Conditions | Yield | Reference |
---|---|---|---|---|
Propargylamine derivatives | CuSO₄, THPTA ligand | pH 7.0, RT, 1–2 hrs | 85–95% | |
Alkyne-PEG₃-biotin | Cu(I)-TBTA | PBS buffer, 37°C, 4 hrs | >90% |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide reacts with strained cyclooctynes (e.g., DBCO, BCN) without copper, enabling in vivo applications :
Cyclooctyne | Application | Reaction Time | Reference |
---|---|---|---|
DBCO-PEG4 | Live-cell imaging | 1–2 hrs | |
BCN-PNA | Nucleic acid probes | 30 mins |
Staudinger Ligation
Azides react with triarylphosphines to form stable amide bonds, useful for traceless conjugation :
Phosphine Reagent | Product | Conditions | Reference |
---|---|---|---|
Methyltetrazine-phosphine | Fluorescent probes | pH 7.4, RT, 6 hrs |
Synthetic Pathways
This compound is synthesized via nucleophilic substitution of 6-bromohexanoic acid or 6-chlorohexanoic acid with sodium azide :
Starting Material | Reagents | Conditions | Yield | Reference |
---|---|---|---|---|
6-Bromohexanoic acid | NaN₃, DMF | 85°C, 16–24 hrs | 25–81% | |
6-Chlorohexanoic acid | NaN₃, H₂O/DMF | 80°C, 16 hrs | 81% |
Bioconjugation
- Protein Labeling: NHS esters of this compound enable covalent attachment of fluorescent tags to antibodies .
- Nanoparticle Functionalization: Azide-alkyne click chemistry modifies gold nanoparticles for targeted drug delivery .
Polymer Chemistry
- Functionalized Polymers: The compound serves as a crosslinker in PEG-based hydrogels for tissue engineering .
Pharmaceutical Development
Stability and Handling
Scientific Research Applications
Bioconjugation
Overview:
6-Azidohexanoic acid serves as a crucial linker in bioconjugation processes. Its azido group allows for the attachment of biomolecules such as proteins and antibodies to surfaces or other molecules.
Applications:
- Targeted Drug Delivery: By linking therapeutic agents to specific cells or tissues, researchers can enhance the efficacy of treatments while minimizing side effects.
- Diagnostic Development: It facilitates the creation of diagnostic tools that can detect diseases at an early stage through advanced imaging techniques.
Case Study:
In a study focused on the production of chimeric proteins, researchers utilized this compound to create unnaturally linked N-to-N and C-to-C chimeric proteins. This method demonstrated the potential for enhanced specificity in targeting cancer cells .
Drug Development
Overview:
The compound is instrumental in modifying drug candidates to improve their pharmacological properties and targeting capabilities.
Applications:
- Prodrugs Formation: The stable linkages formed by this compound can enhance the solubility and bioavailability of pharmaceutical compounds.
- Fluorescent Labeling: It is used for labeling drugs with fluorescent tags, aiding in the tracking and visualization of drug distribution within biological systems.
Case Study:
In a synthesis study involving camptothecin derivatives, the esterification of camptothecin with this compound resulted in CPT-N3, which exhibited improved pharmacological properties .
Materials Science
Overview:
The unique azido group of this compound enables its use in click chemistry, a powerful tool for synthesizing new materials.
Applications:
- Polymer Chemistry: It is employed to synthesize functionalized polymers that have specific properties suitable for coatings, adhesives, and biomedical devices.
- Sensor Development: The compound's ability to form stable compounds rapidly makes it valuable in developing sensors with tailored functionalities.
Nanotechnology
Overview:
In nanotechnology, this compound plays a significant role in the functionalization of nanoparticles.
Applications:
- Drug Delivery Systems: By enhancing the stability and biocompatibility of nanoparticles, this compound improves their effectiveness as drug carriers.
- Imaging Agents: The azido group allows for the incorporation of imaging agents into nanoparticles, facilitating advanced imaging techniques for diagnostics.
Data Tables
Here are some summarized data regarding the applications and characteristics of this compound:
Application Area | Specific Use | Benefits |
---|---|---|
Bioconjugation | Targeted Drug Delivery | Enhanced efficacy with reduced side effects |
Drug Development | Prodrug Formation | Improved solubility and bioavailability |
Materials Science | Polymer Synthesis | Tailored properties for various applications |
Nanotechnology | Functionalization of Nanoparticles | Increased stability and biocompatibility |
Mechanism of Action
The primary mechanism by which 6-azidohexanoic acid exerts its effects is through its azide group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis and bioconjugation. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological studies or forming cross-linked networks in material science.
Comparison with Similar Compounds
6-Bromohexanoic Acid: A precursor in the synthesis of 6-azidohexanoic acid.
6-Aminohexanoic Acid: Another hexanoic acid derivative with different reactivity due to the presence of an amino group instead of an azide.
Hexanoic Acid: The parent compound, lacking the functional azide group.
Uniqueness: this compound is unique due to its terminal azide group, which allows for specific and efficient reactions with alkynes. This property distinguishes it from other hexanoic acid derivatives and makes it particularly valuable in click chemistry and bioconjugation applications .
Biological Activity
6-Azidohexanoic acid (AHA) is a six-carbon saturated fatty acid characterized by the presence of an azide group at the ω-terminal position. This unique structure not only facilitates its role as a versatile chemical building block but also endows it with significant biological activity, particularly in the realm of bioconjugation and drug delivery applications. The following sections delve into its synthesis, properties, biological applications, and relevant case studies.
Synthesis and Properties
This compound can be synthesized through the reaction of 6-bromohexanoic acid with sodium azide in a solvent such as dimethyl sulfoxide (DMSO). This reaction typically yields AHA with a purity exceeding 95% as confirmed by HPLC analysis . The molecular formula is C₆H₁₁N₃O₂, with a molecular weight of 157.17 g/mol. It is soluble in various organic solvents including DMSO, DMF, and chloroform, which enhances its utility in biological applications .
Biological Applications
1. Click Chemistry:
The terminal azide group of AHA enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient conjugation of AHA with compounds containing alkyne groups, facilitating the development of complex biomolecules such as peptides and nucleic acids .
2. Drug Delivery Systems:
AHA has been utilized in creating drug delivery systems where it serves as a linker for attaching therapeutic agents to targeting moieties. For instance, studies have demonstrated that AHA can be coupled to peptides to enhance their delivery and efficacy in targeted therapies .
3. Bioconjugation:
The ability to modify proteins and antibodies through AHA has been explored extensively. Its amine-reactive properties allow for selective labeling of biomolecules, which is crucial in various biochemical assays and therapeutic applications .
Table 1: Summary of Research Findings on this compound
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Enhanced Reactivity: The incorporation of AHA into peptide sequences significantly improves their reactivity and binding affinity in various biological contexts .
- Versatile Linker: As a linker molecule, AHA facilitates the construction of multifunctional biomolecules that can be tailored for specific therapeutic applications .
- Biocompatibility: Preliminary assessments indicate that AHA exhibits favorable biocompatibility profiles, making it suitable for biomedical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-azidohexanoic acid, and how is its purity verified?
- Methodological Answer :
- Synthesis : this compound is typically synthesized via esterification or amidation reactions. For example, 6-bromohexanoic acid is converted to the azide derivative using sodium azide (NaN₃) in a polar solvent (e.g., DMF) under reflux. Alternatively, carbodiimide-mediated coupling (e.g., EDC/DMAP) is used to conjugate azide groups to carboxylic acid precursors .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key peaks include:
- ¹H NMR : δ 3.32 ppm (–CH₂N₃), δ 2.54 ppm (–CH₂COO), and δ 11.88 ppm (–COOH) .
- Purity : High-performance liquid chromatography (HPLC) or LC-MS validates purity (>95% in optimized protocols) .
Q. How is this compound utilized in bioconjugation strategies?
- Methodological Answer :
- Step 1 : Activate the carboxylic acid group using coupling agents (e.g., EDC, DCC) to form an active ester (e.g., STP ester), enabling reaction with primary amines (–NH₂) on biomolecules (e.g., proteins, peptides) .
- Step 2 : Post-conjugation, the azide terminus undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified partners (e.g., fluorescent dyes, polymers) to form stable triazole linkages .
- Example : In CPT-dextran synthesis, this compound was esterified to camptothecin (CPT), followed by CuAAC with alkyne-modified dextrans .
Advanced Research Questions
Q. How can researchers optimize CuAAC reaction efficiency when using this compound conjugates?
- Methodological Answer :
- Catalyst System : Use Cu(I) sources like CuBr with tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to reduce copper-induced toxicity and improve reaction kinetics .
- Solvent : Aqueous buffers (pH 6.5–7.4) with 10–20% organic cosolvents (e.g., DMSO) enhance solubility of hydrophobic partners .
- Monitoring : Track reaction progress via TLC or MALDI-TOF MS. Typical yields exceed 80% under optimized conditions .
Q. What strategies mitigate hydrolytic instability of this compound esters during biomolecule labeling?
- Methodological Answer :
- STP Esters : Replace traditional NHS esters with 4-sulfo-2,3,5,6-tetrafluorophenyl (STP) esters, which exhibit slower hydrolysis rates in aqueous media (t₁/₂ > 2 hours vs. <30 minutes for NHS esters) .
- Reaction Buffer : Use phosphate-buffered saline (PBS, pH 7.4) at 4°C to slow hydrolysis during protein labeling .
Q. How is this compound applied in radiolabeling for PET imaging?
- Methodological Answer :
- Prosthetic Group Synthesis : Conjugate this compound to peptides via CuAAC with alkyne-bearing radiotracers (e.g., 6-[¹⁸F]-fluoro-2-ethynyl pyridine).
- Protocol : React [¹⁸F]-alkyne derivatives with azide-modified pH-sensitive peptides (e.g., pHLIP) at 70°C for 5 minutes in H₂O/EtOH with CuSO₄/Na ascorbate. Purify via HPLC for >95% radiochemical purity .
Q. What challenges arise in synthesizing this compound-based biodegradable polymers?
- Methodological Answer :
- Monomer Integration : Incorporate this compound into polyhydroxyalkanoate (PHA) copolymers via bacterial fermentation (e.g., using Pseudomonas spp.). Post-synthesis, click chemistry modifies side chains for functionalization .
- Characterization : Use gel permeation chromatography (GPC) for molecular weight analysis and thermogravimetric analysis (TGA) to assess thermal stability .
Q. How do competing reactions impact the synthesis of this compound derivatives, and how are they resolved?
- Methodological Answer :
- Side Reactions : Undesired acylation of the azide group can occur during carbodiimide-mediated coupling.
- Mitigation : Use orthogonal protecting groups (e.g., tert-butyl esters) for the carboxylic acid during azide introduction. Deprotect post-azidation with TFA .
Q. What advanced analytical techniques are critical for characterizing this compound conjugates?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 718.36708 for a peptide-azidohexanoate conjugate) .
- NMR Spectroscopy : Distinguishes between –CH₂N₃ (δ 3.32 ppm) and –CH₂COO (δ 2.54 ppm) to verify conjugation sites .
- Fluorescence Quenching Assays : Validate functional integrity of azide-fluorophore conjugates (e.g., Alexa Fluor 488) .
Properties
IUPAC Name |
6-azidohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCORXJUUSVCJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452913 | |
Record name | 6-azidohexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79598-53-1 | |
Record name | 6-azidohexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Azidohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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